molecular formula C13H11NO5 B2782920 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid CAS No. 1351800-12-8

9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid

Cat. No.: B2782920
CAS No.: 1351800-12-8
M. Wt: 261.233
InChI Key: QVJCBBWMCVDGMV-UHFFFAOYSA-N
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Description

9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a methoxy group, a dioxino ring, and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the dioxino ring and the methoxy group. Key reagents used in these reactions include methoxybenzene, quinoline derivatives, and various catalysts. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar core structure but lacking the methoxy and dioxino groups.

    2-Methoxyquinoline: Contains a methoxy group but lacks the dioxino ring.

    7-Carboxyquinoline: Features a carboxylic acid group but lacks the methoxy and dioxino groups.

Uniqueness

9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid is unique due to its combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

9-methoxy-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-17-10-6-9(13(15)16)14-8-5-12-11(4-7(8)10)18-2-3-19-12/h4-6H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJCBBWMCVDGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC3=C(C=C21)OCCO3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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